Apixaban Impurity 28
CAS No.:
Cat. No.: VC17995794
Molecular Formula: C25H25N5O5
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H25N5O5 |
---|---|
Molecular Weight | 475.5 g/mol |
IUPAC Name | 6-[4-(3-hydroxy-2-oxopiperidin-1-yl)phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C25H25N5O5/c1-35-18-10-8-17(9-11-18)30-22-19(21(27-30)23(26)32)12-14-29(25(22)34)16-6-4-15(5-7-16)28-13-2-3-20(31)24(28)33/h4-11,20,31H,2-3,12-14H2,1H3,(H2,26,32) |
Standard InChI Key | TYNIJHOPDSFNMW-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCC(C5=O)O)C(=N2)C(=O)N |
Introduction
Structural Characteristics and Nomenclature
Apixaban Impurity 28 is chemically designated as 6-(4-(3-Hydroxy-2-oxopiperidin-1-yl)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. Its molecular formula is C25H25N5O5, with a molecular weight of 475.51 g/mol . The compound features a pyrazolopyridine core substituted with methoxyphenyl and hydroxy-oxopiperidinyl groups, distinguishing it from the parent drug apixaban (C25H25N5O4) by the addition of a hydroxyl group at the piperidinone ring .
Discrepancies in CAS Registry Numbers
Multiple CAS numbers are associated with Apixaban Impurity 28 across sources, necessitating careful verification:
-
2208275-54-9: Cited by Veeprho and Cleanchem, linked to the hydroxy-apixaban structure .
-
503614-92-4: Reported by Nanjing HuaNuo Bio-Pharmaceutical, corresponding to a variant with a molecular formula of C25H24N4O5 .
-
503615-07-4: Listed by AOZEAL, though its molecular formula (C22H22N4O4) suggests a distinct structural variant .
These discrepancies may arise from differences in stereochemistry, salt forms, or nomenclature practices. Regulatory submissions typically prioritize 2208275-54-9 for the hydroxylated impurity .
Synthesis and Degradation Pathways
Apixaban Impurity 28 is primarily formed during the final stages of apixaban synthesis, where oxidation or incomplete purification introduces hydroxyl groups at reactive positions. Key pathways include:
-
Hydroxylation of the Piperidinone Ring: Residual oxidizing agents or environmental exposure catalyze the addition of a hydroxyl group at the 3-position of the 2-oxopiperidine moiety .
-
Hydrolysis of Intermediate Esters: Side reactions during amidation or ester hydrolysis may yield hydroxylated byproducts .
Analytical Confirmation
Reverse-phase HPLC with fluorescence detection is the gold standard for identifying and quantifying this impurity. A validated method employs a C18 column (4.6 mm × 250 mm, 5 μm) with a mobile phase gradient of potassium phosphate buffer and acetonitrile, achieving a retention time of 11.1 ± 10% minutes for apixaban and distinct peaks for its impurities . Relative retention times (RRT) and response factors (RRF) are critical for differentiation:
Compound | RRT | RRF |
---|---|---|
Apixaban | 1.0 | 1.0 |
Impurity 28 | 1.16 | 2.08 |
O-Desmethyl Apixaban | 0.72 | 1.56 |
Pharmacological and Toxicological Considerations
-
Genotoxicity: Structural alerts for DNA reactivity are absent, but in vitro assays (Ames test, micronucleus) are recommended for full characterization .
-
Maximum Daily Intake: The International Council for Harmonisation (ICH) Q3B guideline stipulates a threshold of 0.15% for unidentified impurities in apixaban formulations .
Regulatory and Quality Control Frameworks
Regulatory agencies require comprehensive profiling of Apixaban Impurity 28 to ensure compliance with Good Manufacturing Practices (GMP). Key requirements include:
Specification Limits
Reference Standards
Challenges in Method Development
Accurate quantification of Impurity 28 is complicated by its co-elution with structurally related byproducts. Strategies to enhance resolution include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume